Lipophilicity (cLogP) Differentiation from Methylthio and Aminomethyl Analogs
The target compound exhibits a calculated logP (cLogP) of 3.606 [1], which is substantially higher than the simpler methylthio analog (1-(2-methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea, estimated cLogP ~1.8 based on fragment contribution) and the aminomethyl analog (1-(4-(aminomethyl)thiazol-2-yl)-3-(2-methoxyethyl)urea, estimated cLogP ~0.5) . The 3,5-dimethoxybenzyl group contributes approximately +1.8 log units compared to a methylthio substituent.
| Evidence Dimension | Calculated partition coefficient (cLogP) as lipophilicity measure |
|---|---|
| Target Compound Data | cLogP = 3.606 |
| Comparator Or Baseline | 1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea: estimated cLogP ~1.8; 1-(4-(Aminomethyl)thiazol-2-yl)-3-(2-methoxyethyl)urea: estimated cLogP ~0.5 |
| Quantified Difference | ΔcLogP ≈ +1.8 vs. methylthio analog; +3.1 vs. aminomethyl analog |
| Conditions | Calculated using ZINC database algorithm (target); fragment-based estimation for comparators |
Why This Matters
Higher lipophilicity directly influences membrane permeability, protein binding, and compound distribution in cellular assays, making the target compound more suitable for intracellular target engagement studies than its more polar analogs.
- [1] ZINC Database. ZINC14944856. Calculated logP: 3.606. View Source
